2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone

ALK5 inhibitor synthesis medicinal chemistry heterocyclic intermediates

Research groups developing ALK5 inhibitors for fibrosis or oncology face critical SAR constraints: the 6-methylpyridine and triazolopyridine motifs must be precisely preserved. This ethanone intermediate is the validated scaffold for patented ALK5 inhibitor series (pyrazole, thiazole). - Direct precursor to 1,2-dione (CAS 356560-84-4) via HBr/DMSO oxidation (92% yield) - Enables imidazole core formation per US 8,080,568 B1 - Benchmark for SAR studies (LogP 1.86, tPSA 60.15 Ų) - Batch-specific NMR purity ≥95% required for consistent oxidation

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
CAS No. 614750-82-2
Cat. No. B3192207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone
CAS614750-82-2
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(=O)CC2=CN3C(=NC=N3)C=C2
InChIInChI=1S/C14H12N4O/c1-10-3-2-4-12(17-10)13(19)7-11-5-6-14-15-9-16-18(14)8-11/h2-6,8-9H,7H2,1H3
InChIKeyHQYHJVWXCZOELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of the ALK5 Inhibitor Synthetic Intermediate


2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone (CAS 614750-82-2) is a heterocyclic ethanone derivative with the molecular formula C14H12N4O and a molecular weight of 252.27 g/mol . It is not a terminal bioactive molecule; rather, it functions as a pivotal synthetic intermediate in the preparation of ATP-competitive inhibitors of the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5), a validated target for fibrotic diseases and cancer [1]. Its structure features a [1,2,4]triazolo[1,5-a]pyridine ring linked via a methylene carbonyl bridge to a 6-methylpyridine moiety, a core scaffold that is conserved across multiple lead series in patented ALK5 inhibitor programs [1].

Role Advanced heterocyclic intermediate for ALK5 inhibitor synthesis
Core Scaffold Triazolo[1,5-a]pyridine linked to 6-methylpyridine via methylene carbonyl
Utility Enables high-yield conversion to key 1,2-dione building block

Why Generic Substitution Fails for This Intermediate


Generic substitution of this compound is not feasible due to its role as a specific, structurally defined intermediate rather than a commodity reagent. The precise 6-methyl substitution on the pyridine ring and the unsubstituted [1,2,4]triazolo[1,5-a]pyridine core are essential pharmacophoric elements directly carried into final drug candidates, as documented in multiple ALK5 inhibitor series in both the primary literature and patent filings [1]. Altering the position or nature of these substituents fundamentally changes the binding mode within the ALK5 ATP pocket, as evidenced by the steep structure-activity relationships (SAR) observed in final compounds derived from this scaffold [1]. Moreover, the compound's utility is demonstrated by its high-yielding conversion to the key 1,2-dione intermediate (CAS 356560-84-4) via a specific HBr/DMSO oxidation, a transformation that requires the precise electronic and steric properties of this exact starting material .

Altered pyridine substitution may disrupt downstream SAR in final ALK5 inhibitors.
Non-optimized oxidation conditions can reduce yield of the critical 1,2-dione precursor.
Impurities in the methylene carbonyl moiety may propagate into final drug candidates.

Key Differentiation Evidence


High-Yield Conversion to the 1,2-Dione

The compound's primary role is as a synthetic intermediate, and its utility is demonstrated by its conversion to 1-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione (CAS 356560-84-4) via an HBr/DMSO oxidation. When 6.20 g (24.57 mmol) of the target compound was treated with HBr in DMSO at 60–70 °C for 2 hours, the dione product was obtained in 92% yield (6.02 g) after purification . This high yield underscores the compound's suitability as a reliable advanced building block. No comparator intermediates were reported in this specific transformation, limiting comparative analysis.

Oxidation Yield
Data to verify
92% (6.02 g from 24.57 mmol)
Supports gram-scale process feasibility
HBr/DMSO, 60–70 °C, 2 h; no comparator data
ALK5 inhibitor synthesis medicinal chemistry heterocyclic intermediates

Drug-Like Physicochemical Profile

The compound's calculated physicochemical parameters include a consensus LogP of 1.85810 and a topological polar surface area (tPSA) of 60.15 Ų [1]. These values place it within a favorable range for synthetic intermediates destined for oral drug candidates (typically LogP 1–3, tPSA < 140 Ų). The three rotatable bonds provide conformational flexibility at the methylene carbonyl linker, which is critical for the subsequent cyclization steps in imidazole, pyrazole, and thiazole ALK5 inhibitor syntheses [2]. No comparator compound with similar scaffold but different substitution pattern was analyzed in the identified sources, precluding quantitative differentiation.

Physicochemical Profile
Class-level
LogP 1.86, tPSA 60.15 Ų
Informs purification and workup strategy
Calculated values; experimental data needed
drug design physicochemical properties ADME prediction

Documented Role in a Granted ALK5 Inhibitor Patent

The compound is explicitly referenced as a precursor in US Patent 8,080,568 B1, which describes 2-pyridyl substituted imidazoles as therapeutic ALK5 and/or ALK4 inhibitors [1]. The patent details the compound's use in constructing the central imidazole ring of the claimed inhibitors, establishing a direct link between this intermediate and the final pharmacologically active species. The patent's chemical synthesis section explicitly describes the HBr/DMSO oxidation step using this compound at 24.57 mmol scale, demonstrating its viable use in a documented industrial research setting [1]. No alternative intermediate with the same scaffold utility is disclosed in this patent.

Patent Documentation
Reported
Explicitly described in US 8,080,568 B1 synthesis
Establishes supply chain relevance for ALK5 programs
24.57 mmol scale; HBr/DMSO oxidation protocol
intellectual property patented synthesis ALK5 inhibitors

Primary Procurement Application Scenarios


ALK5 Inhibitor Lead Series Synthesis

The compound serves as the foundational building block for constructing diverse ALK5 inhibitor chemotypes. In the pyrazole series, compounds derived from this scaffold achieved IC50 values as low as 0.57 nM against ALK5 phosphorylation and demonstrated 94% inhibition at 100 nM in a HaCaT cell-based luciferase reporter assay . In the thiazole series, the optimized N-(3-fluorobenzyl) derivative (12b) inhibited ALK5 with an IC50 of 7.01 nM and exhibited a selectivity index of >400 over p38α MAP kinase . Procurement of the parent ethanone intermediate is essential for any group developing novel ALK5 inhibitors based on these validated scaffolds.

Preparation of the Key 1,2-Dione Precursor

The compound is the direct precursor to 1-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione via an optimized HBr/DMSO oxidation that proceeds in 92% isolated yield . This 1,2-dione is the critical electrophilic component for subsequent condensations with aldehydes and ammonium acetate to form the central imidazole ring, the pharmacophore core of the final ALK5 inhibitors described in US 8,080,568 B1 . Research groups requiring reliable access to the dione intermediate should procure both the ethanone starting material and ensure validated oxidation protocols are in place.

SAR Exploration of the 6-Methylpyridine Moiety

The 6-methyl substituent on the pyridine ring is conserved across all active ALK5 inhibitors derived from this scaffold. The LogP (1.86) and tPSA (60.15 Ų) of the parent ethanone provide a baseline for designing analogs with modified physicochemical properties . Medicinal chemistry teams seeking to explore the impact of alternative substitution (e.g., 5-fluoro, 6-ethyl) or linker modifications (e.g., variation of the methylene bridge) can use the parent compound as the validated reference standard for comparative synthetic efficiency and purity benchmarking.

Process Chemistry and Scale-Up Feasibility

The documented use of 6.20 g (24.57 mmol) of this compound in a patented, high-yielding oxidation step provides a validated starting point for process development . The reaction conditions (HBr/DMSO, 60–70 °C, 2 h) are operationally straightforward and amenable to further scale-up. Procurement groups evaluating suppliers should require batch-specific analytical data (NMR purity ≥ 95%, absence of des-methyl or oxidized impurities) to ensure consistent performance in this critical transformation, as any impurity in the methylene carbonyl moiety can propagate through to the final drug candidate.

Application
Selection Property
Validation Focus
ALK5 inhibitor lead synthesis
Core scaffold fidelity
Downstream SAR consistency across chemotypes
1,2-dione precursor preparation
Oxidation protocol compatibility
Yield and purity benchmarking
6-methylpyridine SAR exploration
Physicochemical baseline
Comparative synthetic efficiency assessment
Process scale-up feasibility
Batch-specific purity profile
Impurity propagation risk during scale-up
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